2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide
Overview
Description
2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide is a compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole motif have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets depending on their specific structure and functional groups.
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . This interaction can lead to changes in the target, potentially inhibiting its function or altering its activity.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as antimicrobials , suggesting they may affect pathways related to microbial growth and proliferation.
Pharmacokinetics
The pharmacokinetic properties of similar 1,2,4-oxadiazole derivatives have been studied . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Based on the known activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may have potential anti-infective properties .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues . The compound’s interaction with carbonic anhydrase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to alterations in cellular pH and metabolic processes.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, for instance, the compound has been shown to inhibit cell proliferation by interfering with cell signaling pathways . Specifically, it affects the PI3K/Akt pathway, which is crucial for cell survival and growth. Additionally, the compound influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent the enzyme from catalyzing its substrate, thereby disrupting normal biochemical processes. Furthermore, the compound can induce changes in gene expression by interacting with DNA-binding proteins, leading to altered transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function, both in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for the metabolism of various xenobiotics . The compound’s interaction with cytochrome P450 can lead to changes in metabolic flux and the levels of metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby influencing its biochemical effects.
Preparation Methods
The synthesis of 2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacophore properties.
Industry: Utilized in the development of new materials, such as fluorescent dyes and sensors.
Comparison with Similar Compounds
2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide can be compared with other similar compounds, such as:
1,2,3-oxadiazole: Differing in the position of the nitrogen atoms in the ring.
1,2,5-oxadiazole: Another regioisomer with different chemical properties.
1,3,4-oxadiazole: Featuring a different arrangement of nitrogen and oxygen atoms in the ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-3-5(12)9-7-10-6(11-13-7)4-1-2-4/h4H,1-3H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBHFYVFVXOPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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